molecular formula C14H18OS2 B14263036 S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate CAS No. 131305-77-6

S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate

Katalognummer: B14263036
CAS-Nummer: 131305-77-6
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: YITYGXUACKMTRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate: is an organic compound that belongs to the class of thioesters Thioesters are sulfur analogs of esters, where the oxygen atom in the ester linkage is replaced by a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.

    Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with alcohols in the presence of a base.

Industrial Production Methods: Industrial production of thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Products with different nucleophiles replacing the sulfur atom.

Wirkmechanismus

The mechanism of action of S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the thioester linkage is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate is unique due to the presence of both a phenylethyl group and a 2-methylprop-2-enethioate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .

Eigenschaften

CAS-Nummer

131305-77-6

Molekularformel

C14H18OS2

Molekulargewicht

266.4 g/mol

IUPAC-Name

S-[2-(2-phenylethylsulfanyl)ethyl] 2-methylprop-2-enethioate

InChI

InChI=1S/C14H18OS2/c1-12(2)14(15)17-11-10-16-9-8-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3

InChI-Schlüssel

YITYGXUACKMTRY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)SCCSCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.